N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine
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Overview
Description
N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that features a quinazoline core, a benzodioxin moiety, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxin Moiety: The benzodioxin moiety is introduced via a nucleophilic substitution reaction, where a suitable benzodioxin derivative reacts with the quinazoline core.
Attachment of the Butyl Chain: The butyl chain is attached through an alkylation reaction, often using butyl halides in the presence of a base.
Final Assembly: The final compound is assembled by linking the benzodioxin and quinazoline intermediates through a sulfanyl bridge, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the benzodioxin moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Use as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The benzodioxin moiety may enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine: Unique due to its specific combination of functional groups.
Other Quinazoline Derivatives: Often used in medicinal chemistry for their kinase inhibitory properties.
Benzodioxin Derivatives: Known for their biological activity and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of quinazoline and benzodioxin moieties, potentially leading to novel biological activities and applications.
Properties
IUPAC Name |
N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-2-3-8-23-20-17-6-4-5-7-18(17)24-21(25-20)28-12-15-10-16(22)9-14-11-26-13-27-19(14)15/h4-7,9-10H,2-3,8,11-13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHMOCNTBJJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC4=C3OCOC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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